molecular formula C12H17N5O4 B12400043 N2,N2-Dimethylamino-6-deamino adenosine

N2,N2-Dimethylamino-6-deamino adenosine

Katalognummer: B12400043
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: LATGTARLJMDFKA-GQEBFOJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N2-Dimethylamino-6-deamino adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethylamino-6-deamino adenosine typically involves the modification of adenosine through a series of chemical reactionsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, and it often involves the use of advanced technologies and equipment .

Analyse Chemischer Reaktionen

Types of Reactions

N2,N2-Dimethylamino-6-deamino adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N2,N2-Dimethylamino-6-deamino adenosine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its antitumor activity and potential use in cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of N2,N2-Dimethylamino-6-deamino adenosine involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound targets specific molecular pathways and enzymes involved in DNA replication, leading to the disruption of cellular processes and the eventual death of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N2,N2-Dimethylamino-6-deamino adenosine is unique due to its specific chemical structure and the presence of the N2,N2-dimethylamino group. This structural feature contributes to its distinct biological activity and therapeutic potential, making it a valuable compound for scientific research and medical applications .

Eigenschaften

Molekularformel

C12H17N5O4

Molekulargewicht

295.29 g/mol

IUPAC-Name

(2R,4R,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-16(2)12-13-3-6-10(15-12)17(5-14-6)11-9(20)8(19)7(4-18)21-11/h3,5,7-9,11,18-20H,4H2,1-2H3/t7-,8+,9?,11-/m1/s1

InChI-Schlüssel

LATGTARLJMDFKA-GQEBFOJWSA-N

Isomerische SMILES

CN(C)C1=NC=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O

Kanonische SMILES

CN(C)C1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.